N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure combines a 1,2,4-oxadiazole ring substituted with a 6-ethoxypyridin-3-yl group and a methylacetamide linker connected to a 2-oxobenzo[d]oxazol-3(2H)-yl moiety. The ethoxypyridine and oxadiazole groups are known to enhance pharmacokinetic properties such as solubility and metabolic stability, while the benzoxazolone moiety is associated with diverse biological activities, including kinase inhibition and nuclear receptor modulation .
Properties
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O5/c1-2-27-16-8-7-12(9-21-16)18-22-17(29-23-18)10-20-15(25)11-24-13-5-3-4-6-14(13)28-19(24)26/h3-9H,2,10-11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBHYBXFHBGLBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. The presence of oxadiazole and benzo[d]oxazole moieties suggests a diverse range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide an overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 392.37 g/mol. The structure features a pyridine ring, an oxadiazole group, and a benzo[d]oxazole moiety, which are known to enhance biological interactions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
These values suggest that the compound may exhibit similar or enhanced activity against various cancer cell lines.
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been well-documented. A study comparing the antimicrobial activity of various oxadiazole compounds found that:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound D | E. coli | 20 | |
| Compound E | S. aureus | 22 | |
| Compound F | M. tuberculosis | Active against resistant strains |
These findings indicate that the compound's structural features may confer similar antimicrobial properties.
Case Studies
- Study on Oxadiazole Derivatives : A literature review highlighted the broad spectrum of biological activities exhibited by 1,3,4-oxadiazole derivatives. The study emphasized their effectiveness in inhibiting biofilm formation in pathogenic bacteria and their potential as therapeutic agents against resistant strains .
- Cytotoxicity Studies : In vitro studies conducted on L929 cells showed variable cytotoxicity among different oxadiazole derivatives. For example:
| Dose (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
|---|---|---|
| 200 | 77 | 68 |
| 100 | 92 | 92 |
| 50 | 74 | 67 |
These results suggest that while some derivatives exhibit cytotoxic effects, others may enhance cell viability at lower concentrations .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
*Estimated based on structural similarity to CAS 2034227-42-2 .
- Substituent Impact :
- Oxadiazole Modifications : Replacement of the ethoxypyridine group with chlorophenyl (11g, 11h) or tetrahydro-2H-pyran (CAS 2034227-42-2) alters steric bulk and electronic properties, influencing target binding. For example, 11g and 11h exhibit proteasome inhibition, suggesting oxadiazole's role in enzyme interaction .
- Benzoxazolone Linkage : The acetamide bridge in the target compound and PBPA allows flexibility for receptor engagement, whereas hydrazide-linked benzoxazolones (e.g., compounds 17–20 in ) prioritize hydrogen-bonding interactions .
Pharmacological Profiles
- Proteasome Inhibitors: Compounds 11g and 11h inhibit proteasome activity, likely through non-covalent interactions with the oxadiazole core.
- FoxO1 Agonism : Compound D demonstrates high FoxO1 binding affinity (Kd ~ nM range), activating downstream genes like P21 and PPARγ. The benzoxazolone-acetamide motif is critical for this activity.
- Imaging Agents: PBPA’s bis-pyridylmethylamino group enables chelation for radiolabeling, highlighting the acetamide’s versatility in bifunctional applications .
Physicochemical Properties
- Solubility and Stability : The ethoxypyridine group in the target compound may enhance solubility compared to chlorophenyl analogs (11g, 11h), which exhibit higher lipophilicity (logP > 3.5 predicted).
- Melting Points : Benzoxazolone derivatives (e.g., compounds 17–20 ) show elevated melting points (150–204°C), correlating with crystallinity, while oxadiazole-acetamides (11g, 11h) melt at 108–135°C, suggesting conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
